molecular formula C9H18O2 B2649692 3-(Cyclohexyloxy)propan-1-ol CAS No. 75322-09-7

3-(Cyclohexyloxy)propan-1-ol

Cat. No.: B2649692
CAS No.: 75322-09-7
M. Wt: 158.241
InChI Key: JZISPFMRVBHTCH-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)propan-1-ol: is an organic compound with the molecular formula C9H18O2 . . The compound consists of a propanol backbone with a cyclohexyloxy group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)propan-1-ol typically involves the reaction of cyclohexanol with 3-chloropropanol in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of cyclohexanol attacks the carbon atom bonded to the chlorine in 3-chloropropanol, resulting in the formation of this compound and sodium chloride as a byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as phase-transfer catalysts , can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : 3-(Cyclohexyloxy)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: : The compound can be reduced to form 3-(Cyclohexyloxy)propan-1-amine using reducing agents such as lithium aluminum hydride .

Substitution: : The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride to form 3-(Cyclohexyloxy)propyl chloride .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

    Oxidation: 3-(Cyclohexyloxy)propanoic acid.

    Reduction: 3-(Cyclohexyloxy)propan-1-amine.

    Substitution: 3-(Cyclohexyloxy)propyl chloride.

Scientific Research Applications

3-(Cyclohexyloxy)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexyloxy)propan-2-ol: Similar structure but with the hydroxyl group on the second carbon atom.

    3-(Cyclohexyloxy)butan-1-ol: Similar structure but with an additional carbon in the backbone.

    Cyclohexyloxyethanol: Similar structure but with a shorter carbon chain.

Uniqueness: : 3-(Cyclohexyloxy)propan-1-ol is unique due to its specific arrangement of the cyclohexyloxy group and the hydroxyl group on the propanol backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

3-cyclohexyloxypropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c10-7-4-8-11-9-5-2-1-3-6-9/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZISPFMRVBHTCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75322-09-7
Record name 3-(cyclohexyloxy)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Subsequently, to a suspension of zirconium chloride (24.9 g, 0.11 mol) in tetrahydrofuran (500 ml) was added slowly sodium borohydride (20.5 g, 0.54 mol) in portions with stirring under a nitrogen atmosphere, and the resulting mixture was stirred at room temperature for 20 minutes. After stirring, to the reaction mixture was added dropwise a solution of cyclohexanone trimethylene ketal (16.9 g, 0.11 mol) obtained above in tetrahydrofuran (170 ml) with stirring while ice-cooling under a nitrogen atmosphere, and then the resulting mixture was stirred at room temperature for one day. After stirring, to the reaction mixture was added ice-chilled 2N hydrochloric acid (600 ml) with stirring under ice-cooling to quench the reaction, and then the tetrahydrofuran was evaporated in vacuo. The aqueous layer which remained was extracted with ethyl acetate, and the extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After filtration, the solvent was removed in vacuo, and the residue was purified by chromatography on a silica gel column using a mixed solvent of hexane and ethyl acetate (10:1-5:2) as the eluent to afford 3-cyclohexyloxypropan-1-ol (13.4 g, yield: 78%).
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
reactant
Reaction Step Three
Quantity
170 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Quantity
24.9 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

14.0 ml (14.0 mmol) of a 1M hexane solution of diisobutylaluminum hydride were added dropwise over a period of 5 minutes to a solution of 1.01 g (647 mmol) of 1,5-dioxaspiro[5.5]-undecane in 5 ml of methylene chloride, and the resulting mixture was stirred for 1 hour at room temperature. At the end of this time, the reaction mixture was ice-cooled and 20 ml of methanol were added dropwise over a period of 5 minutes in order to stop the reaction. The mixture was stirred for 20 minutes at room temperature, and then 2N aqueous hydrochloric acid was added to dissolve the precipitate. The mixture was then extracted with diethyl ether. The extract was washed with water, with a saturated aqueous solution of sodium hydrogencarbonate and with a saturated aqueous solution of sodium chloride, in that order. The organic phase was dried over anhydrous magnesium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by column chromatography through 25 g of silica gel, using a 3:1 by volume mixture of diethyl ether and hexane as the eluent, to give 774 mg (yield 76%) of the title alcohol derivative as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
76%

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